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Compound of Interest

Compound Name: 2-(3-Bromo-4-fluorophenyl)oxirane

CAS No.: 1486225-67-5

Cat. No.: B1529307

Get Quote

This guide provides a comprehensive technical overview of 2-(3-bromo-4-
fluorophenyl)oxirane, a halogenated heterocyclic compound of significant interest to

researchers and professionals in drug development and medicinal chemistry. We will delve into

its chemical identity, synthesis, reactivity, and safe handling protocols, offering field-proven

insights into its application as a versatile synthetic building block.

Introduction: The Strategic Value of Fluorinated
Building Blocks
In modern drug discovery, the strategic incorporation of fluorine atoms into a molecular scaffold

is a cornerstone of lead optimization. Fluorination can profoundly enhance a compound's

metabolic stability, binding affinity, and pharmacokinetic profile. 2-(3-Bromo-4-
fluorophenyl)oxirane is a prime example of a high-value intermediate designed for this

purpose. It combines three key structural features:

An oxirane (epoxide) ring: A strained, three-membered heterocycle that is a potent

electrophile, ready for stereospecific ring-opening reactions. This functional group is a

gateway to 1,2-difunctionalized products.
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A fluorine atom: Enhances metabolic stability and can modulate the electronic properties of

the phenyl ring.

A bromine atom: Provides a versatile handle for a wide range of cross-coupling reactions

(e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular

complexity.

The combination of these features makes this compound a powerful tool for constructing

diverse molecular architectures and exploring structure-activity relationships (SAR) with high

efficiency.

Chemical Identity and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. While

a specific CAS number for the racemic mixture of 2-(3-bromo-4-fluorophenyl)oxirane is not

prominently listed in major chemical databases, the chiral (R)-enantiomer is well-documented.

Property Value Source

Chemical Name
2-(3-Bromo-4-

fluorophenyl)oxirane
IUPAC

Synonyms 3-Bromo-4-fluorostyrene oxide -

CAS Number
2227833-64-7 (for the (2R)-

enantiomer)
[1]

Molecular Formula C₈H₆BrFO [1]

Molecular Weight 217.03 g/mol [1]

Structure alt text -

Note: Researchers should verify the stereochemistry of commercially available materials, as

the racemic mixture and individual enantiomers may be available under different identifiers.
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The most direct and common route to 2-(3-bromo-4-fluorophenyl)oxirane is the epoxidation

of its corresponding alkene precursor, 3-bromo-4-fluorostyrene. This transformation is a

cornerstone of synthetic organic chemistry.

General Synthesis Workflow
The epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic

acid (m-CPBA), in an inert solvent like dichloromethane (DCM).

Start: 3-Bromo-4-fluorostyrene

Reagent: m-CPBA
Solvent: Dichloromethane (DCM)

 Add

Reaction at 0°C to RT

 Stir

Workup:
Aqueous Na₂S₂O₃ / NaHCO₃ wash

 Quench

Purification:
Silica Gel Chromatography

 Isolate

Product: 2-(3-Bromo-4-fluorophenyl)oxirane

 Yields
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Caption: General workflow for the synthesis of 2-(3-bromo-4-fluorophenyl)oxirane.

Step-by-Step Experimental Protocol
Dissolution: Dissolve 3-bromo-4-fluorostyrene (1.0 eq) in anhydrous dichloromethane (DCM)

in a round-bottom flask equipped with a magnetic stir bar.

Cooling: Cool the solution to 0 °C in an ice bath.

Reagent Addition: Add m-CPBA (approx. 1.2 eq) portion-wise over 15-20 minutes, ensuring

the internal temperature does not rise significantly.

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxy

acid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to

yield the pure oxirane product.

Causality of Experimental Choices
m-CPBA as Reagent: m-CPBA is chosen for its reliability, commercial availability, and

generally high yields in epoxidation reactions. The reaction proceeds via the "butterfly

mechanism," a concerted process that stereospecifically transfers an oxygen atom to the

double bond.

DCM as Solvent: Dichloromethane is an excellent solvent for both the starting styrene and

m-CPBA, and it is relatively inert under the reaction conditions.
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Aqueous Workup: The thiosulfate wash is critical for neutralizing any remaining m-CPBA,

while the bicarbonate wash removes the resulting meta-chlorobenzoic acid byproduct. This

ensures the stability of the acid-sensitive epoxide during purification.

Reactivity Profile: The Epoxide Ring-Opening
The synthetic utility of 2-(3-bromo-4-fluorophenyl)oxirane lies in the high reactivity of its

strained epoxide ring. It readily undergoes nucleophilic ring-opening reactions, providing a

powerful method for introducing two new functional groups with defined stereochemistry.

The regioselectivity of the attack—whether it occurs at the terminal (β) or the benzylic (α)

carbon—is highly dependent on the reaction conditions.[2][3][4]

Under Basic or Neutral Conditions (SN2 Pathway): Strong, "soft" nucleophiles will

preferentially attack the less sterically hindered terminal (β) carbon. This is a classic SN2

mechanism, driven by the release of ring strain.[4][5]

Under Acidic Conditions (SN1-like Pathway): The reaction is initiated by the protonation of

the epoxide oxygen, making it a better leaving group. The nucleophile then attacks the more

substituted benzylic (α) carbon, which can better stabilize the developing partial positive

charge in the transition state.[4]
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Reactivity of 2-(3-Bromo-4-fluorophenyl)oxirane

Basic/Neutral (SN2)

Acidic (SN1-like)

2-(3-Bromo-4-fluorophenyl)oxirane β-attack Product
(Terminal Addition)

α-attack Product
(Benzylic Addition)

Nu⁻ (Strong)
 Attacks less hindered Cβ

Nu⁻ (Weak) / H⁺

 Attacks more stable Cα

Click to download full resolution via product page

Caption: Regioselectivity of nucleophilic ring-opening of the oxirane.

This tunable regioselectivity allows chemists to synthesize two different constitutional isomers

from the same starting material, a significant advantage in building molecular libraries for drug

screening.[2][5]

Spectral Data and Characterization (Predicted)
While a specific published spectrum for this exact compound is not readily available, its key

features can be predicted based on the analysis of similar structures, such as other substituted

phenyloxiranes.[6][7]

¹H NMR:

Aromatic Region (δ 7.0-7.6 ppm): Expect complex multiplets due to the three protons on

the phenyl ring, with characteristic coupling patterns influenced by both the bromine and

fluorine substituents.
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Benzylic Proton (δ ~3.8-4.0 ppm): A doublet of doublets for the proton on the carbon

adjacent to the phenyl ring (CH-Ar).

Oxirane Methylene Protons (δ ~2.8-3.2 ppm): Two distinct doublet of doublets for the two

diastereotopic protons of the -CH₂ group, showing geminal and vicinal coupling.

¹³C NMR:

Aromatic Carbons (δ 115-140 ppm): Six signals are expected, with the carbon bearing the

fluorine showing a large C-F coupling constant.

Oxirane Carbons (δ ~50-55 ppm): Two distinct signals for the benzylic (CH-Ar) and

terminal (CH₂) carbons of the epoxide ring.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in

~1:1 ratio).

Safety, Handling, and Storage
As with all halogenated organic compounds and epoxides, 2-(3-bromo-4-
fluorophenyl)oxirane must be handled with appropriate caution. Epoxides as a class are often

alkylating agents and should be considered potentially toxic and mutagenic.[8][9]
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Parameter Recommendation Rationale

Handling
Use only in a certified chemical

fume hood.

To prevent inhalation of

potentially harmful vapors.[10]

Personal Protective Equipment

(PPE)

Wear nitrile gloves, a lab coat,

and chemical safety goggles.

To prevent skin and eye

contact. Epoxides can cause

skin irritation, sensitization,

and serious eye damage.[11]

[12]

Storage

Store in a tightly sealed

container in a cool, dry, and

well-ventilated area.

To prevent degradation and

ensure stability. Some related

compounds recommend

refrigerated storage.

Incompatibilities

Keep away from strong

oxidizing agents, strong acids,

and strong bases.

These can catalyze violent or

uncontrolled polymerization or

decomposition.

Disposal

Dispose of as hazardous

chemical waste in accordance

with local, state, and federal

regulations.

To prevent environmental

contamination.[11]

Conclusion
2-(3-Bromo-4-fluorophenyl)oxirane is a strategically designed synthetic intermediate that

offers medicinal chemists a powerful platform for innovation. Its trifunctional nature—an

activatable epoxide ring, a fluorine atom for modulating pharmacokinetics, and a bromine atom

for cross-coupling—provides a robust toolkit for the efficient synthesis of complex and diverse

small molecules. A thorough understanding of its synthesis, reactivity, and handling is essential

for leveraging its full potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1529307?utm_src=pdf-custom-synthesis#bc-rfq
https://synthonix.com/78158.html
https://synthonix.com/78158.html
https://pdf.benchchem.com/49/Application_Notes_and_Protocols_Ring_Opening_Reactions_of_S_Styrene_Oxide.pdf
https://pubs.acs.org/doi/10.1021/ma302492p
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Ring_Opening_of_S_Styrene_Oxide.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v80-049
https://www.rsc.org/suppdata/c7/ra/c7ra00083a/c7ra00083a1.pdf
https://m.chemicalbook.com/SpectrumEN_1003-98-1_1HNMR.htm
https://www.industrialchemicals.gov.au/sites/default/files/Phenyloxirane%20and%20its%20isomers_Human%20health%20tier%20II%20assessment.pdf
https://www.sigmaaldrich.com/HK/en/sds/aldrich/516805?userType=undefined
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10592~~PDF~~MTR~~CGV4~~EN~~2025-09-12%2014:04:48~~2-Phenylphenol~~
https://multimedia.3m.com/mws/mediawebserver?mwsId=SSSSSuUn_zu8lzNvM8tSMYtUOv70k17zHvu9lxtD7SSSSSS--
https://mgchemicals.com/downloads/msds/01%20English%20Australia%20SDS/sds-832c-part-a%20en%20aus.pdf
https://www.benchchem.com/product/b1529307/docs#an-in-depth-technical-guide-to-2-3-bromo-4-fluorophenyl-oxirane
https://www.benchchem.com/product/b1529307/docs#an-in-depth-technical-guide-to-2-3-bromo-4-fluorophenyl-oxirane
https://www.benchchem.com/product/b1529307/docs#an-in-depth-technical-guide-to-2-3-bromo-4-fluorophenyl-oxirane
https://www.benchchem.com/product/b1529307/docs#an-in-depth-technical-guide-to-2-3-bromo-4-fluorophenyl-oxirane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529307?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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